molecular formula C22H27NO2 B069992 1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester CAS No. 184900-16-1

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B069992
CAS No.: 184900-16-1
M. Wt: 337.5 g/mol
InChI Key: IUDLHQAPFBVUHN-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two benzyl groups and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated at the 1 and 4 positions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzyl-piperidine-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1,4-Dibenzyl-piperidine-4-carboxylic acid: Lacks the ester group, having a free carboxylic acid instead.

    1,4-Dibenzyl-piperazine-2-carboxylic acid ethyl ester: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both benzyl and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 1,4-dibenzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-2-25-21(24)22(17-19-9-5-3-6-10-19)13-15-23(16-14-22)18-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDLHQAPFBVUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440901
Record name 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184900-16-1
Record name 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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